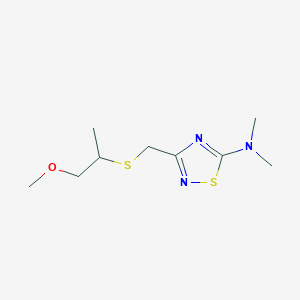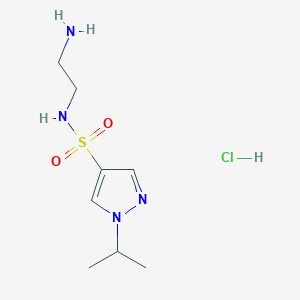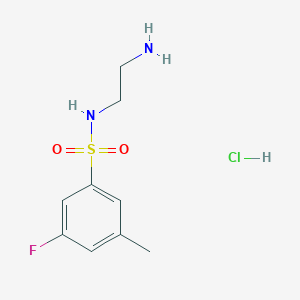
3-(1-methoxypropan-2-ylsulfanylmethyl)-N,N-dimethyl-1,2,4-thiadiazol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-methoxypropan-2-ylsulfanylmethyl)-N,N-dimethyl-1,2,4-thiadiazol-5-amine, commonly known as MRS1477, is a small molecule compound that has been studied extensively for its potential therapeutic applications. This compound belongs to the class of thiadiazoles, which are known for their diverse biological activities.
作用机制
MRS1477 exerts its biological effects by binding to the P2Y14 receptor, which is a G protein-coupled receptor (GPCR) that is involved in various physiological processes, including inflammation, immune response, and tumor growth. The binding of MRS1477 to the P2Y14 receptor inhibits its activation, which leads to the inhibition of downstream signaling pathways that promote tumor growth and metastasis.
Biochemical and Physiological Effects
MRS1477 has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune response. Studies have also shown that MRS1477 reduces the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of various inflammatory diseases.
实验室实验的优点和局限性
One of the major advantages of MRS1477 for lab experiments is its high potency and specificity for the P2Y14 receptor. This allows for the selective targeting of this receptor, without affecting other receptors or signaling pathways. However, one of the limitations of MRS1477 is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy in vivo.
未来方向
There are several future directions for research on MRS1477, including the optimization of its chemical structure to improve its solubility and bioavailability, the development of novel drug delivery systems for targeted delivery, and the evaluation of its efficacy in various animal models of cancer and inflammation. Additionally, the potential synergistic effects of MRS1477 with other chemotherapy drugs and immunotherapies should be explored. Finally, the safety and toxicity of MRS1477 should be evaluated in preclinical and clinical studies to determine its potential for clinical translation.
合成方法
The synthesis of MRS1477 involves the reaction of 2-chloro-N,N-dimethylacetamide with 2-(methylsulfonyl)ethylamine, followed by the reaction of the resulting intermediate with thiosemicarbazide. The final product is obtained by the reaction of the intermediate with sodium hydride and methyl iodide. The purity and yield of the compound can be improved by recrystallization and chromatography techniques.
科学研究应用
MRS1477 has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. One of the major research applications of MRS1477 is in the field of cancer therapy. Studies have shown that MRS1477 inhibits the growth and metastasis of cancer cells by targeting the P2Y14 receptor. This receptor is overexpressed in various types of cancer, and its activation promotes tumor growth and metastasis. MRS1477 has also been shown to enhance the efficacy of chemotherapy drugs, such as cisplatin, in cancer treatment.
属性
IUPAC Name |
3-(1-methoxypropan-2-ylsulfanylmethyl)-N,N-dimethyl-1,2,4-thiadiazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3OS2/c1-7(5-13-4)14-6-8-10-9(12(2)3)15-11-8/h7H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTRUSZRVXXOKMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)SCC1=NSC(=N1)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-cyclobutyloxy-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]pyridine-4-carboxamide](/img/structure/B7640273.png)
![2-fluoro-3-methyl-N-[5-(morpholin-4-ylmethyl)pyridin-2-yl]benzamide](/img/structure/B7640280.png)
![3-[(4,5,6,7-Tetrahydro-1,2-benzoxazole-3-carbonylamino)methyl]benzoic acid](/img/structure/B7640286.png)


![4-[[2-(5-fluoro-1H-indol-3-yl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7640306.png)
![3-[4-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)morpholin-2-yl]phenol](/img/structure/B7640319.png)


![N-[[4-(difluoromethoxy)-3-fluorophenyl]methyl]-4-(1,3,4-oxadiazol-2-yl)aniline](/img/structure/B7640357.png)
![2-bromo-N-(imidazo[1,2-a]pyridin-7-ylmethyl)-4-methylbenzamide](/img/structure/B7640386.png)